molecular formula C19H18ClNO3 B595540 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid CAS No. 1261981-60-5

2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Cat. No. B595540
M. Wt: 343.807
InChI Key: HWKPSGZBLYDWBT-UHFFFAOYSA-N
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Description

“2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid” is a chemical compound with the molecular weight of 343.81 . Its IUPAC name is 3-chloro-4’- (1-piperidinylcarbonyl) [1,1’-biphenyl]-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for “2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid” is 1S/C19H18ClNO3/c20-17-12-15 (8-9-16 (17)19 (23)24)13-4-6-14 (7-5-13)18 (22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2, (H,23,24) . This code provides a detailed representation of the molecule’s structure.

Scientific Research Applications

  • Scientific Field : Organic Chemistry

    • Application Summary : “2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid” is a chemical compound with a molecular weight of 343.81 . It is used in various chemical reactions due to its specific structure and properties .
    • Methods of Application : The exact methods of application or experimental procedures would depend on the specific reaction or process in which this compound is being used. Typically, such details would be found in the experimental section of the research papers where this compound is used .
    • Results or Outcomes : The outcomes of the reactions or processes involving this compound would also depend on the specific context. The results could range from the synthesis of new compounds to the study of reaction mechanisms .
  • Scientific Field : Drug Discovery

    • Application Summary : The piperidine ring, which is part of the “2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid” structure, is widely used in medicinal chemistry for the development of biologically active compounds .
    • Methods of Application : The compound could be used as a building block in the synthesis of various drug candidates. The exact methods would depend on the specific synthetic route chosen by the medicinal chemists .
    • Results or Outcomes : The outcomes would be the development of new drug candidates with potential therapeutic effects. The effectiveness of these candidates would then be evaluated through various biological assays .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : The compound could be used as a building block in the synthesis of various drug candidates . The piperidine ring, which is part of the compound’s structure, is widely used in medicinal chemistry for the development of biologically active compounds .
    • Methods of Application : The compound could be used in various synthetic routes chosen by medicinal chemists .
    • Results or Outcomes : The outcomes would be the development of new drug candidates with potential therapeutic effects .
  • Scientific Field : Biochemistry

    • Application Summary : The compound could potentially be used in the development of inhibitors for the PARP-1 enzyme .
    • Methods of Application : The compound could be used in the synthesis of various derivatives, which are then tested for their inhibitory effects on the PARP-1 enzyme .
    • Results or Outcomes : The outcomes would be the identification of potent inhibitors for the PARP-1 enzyme .
  • Scientific Field : Physical Chemistry

    • Application Summary : The compound could be used in studies related to acid-base chemistry . The pKa value of the carboxylic acid group in the compound could be determined and compared with other similar compounds .
    • Methods of Application : The pKa value could be determined using various methods such as potentiometric titration . The compound would be dissolved in a suitable solvent, and the pH would be measured while gradually adding a strong base .
    • Results or Outcomes : The outcomes would be the determination of the pKa value of the compound, which could provide valuable information about its acidity and reactivity .
  • Scientific Field : Biochemistry

    • Application Summary : The compound could potentially be used in the development of inhibitors for the PARP-1 enzyme .
    • Methods of Application : The compound could be used in the synthesis of various derivatives, which are then tested for their inhibitory effects on the PARP-1 enzyme .
    • Results or Outcomes : The outcomes would be the identification of potent inhibitors for the PARP-1 enzyme .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c20-17-12-15(8-9-16(17)19(23)24)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKPSGZBLYDWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692298
Record name 3-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

CAS RN

1261981-60-5
Record name 3-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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